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Compound of Interest

Compound Name: Lewis A trisaccharide

Cat. No.: B1139678

An in-depth technical guide for researchers, scientists, and drug development professionals on
the biosynthesis pathway of the Lewis A trisaccharide in mammalian cells.

Introduction to Lewis A Trisaccharide

The Lewis A (Lea) trisaccharide is a carbohydrate antigen belonging to the Lewis histo-blood
group system.[1][2] Structurally, it is a fucosylated oligosaccharide found on glycoproteins and
glycosphingolipids.[2][3] These glycans are synthesized by epithelial cells, secreted into body
fluids, and can then be adsorbed onto the surface of red blood cells, defining the Lewis
phenotype.[2][3] The Lewis A antigen plays significant roles in various biological processes,
including cell-cell recognition, inflammation, and tumor metastasis.[2] Its expression is often
altered in pathological conditions, particularly in several types of cancers, making it a
noteworthy tumor-associated carbohydrate antigen.[4][5]

The structure of the Lewis A trisaccharide is GalB1-3(Fucal-4)GIcNAc-R, where a fucose
residue is linked to the N-acetylglucosamine of a Type 1 disaccharide chain (GalB1-3GIcNAc).

[4]116]

The Biosynthesis Pathway

The synthesis of the Lewis A trisaccharide is a specific enzymatic process that occurs within
the Golgi apparatus of mammalian cells.[7][8] The pathway involves the modification of a
precursor oligosaccharide chain by a specific fucosyltransferase.
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Precursor Substrate: The foundational structure for Lewis A synthesis is the Type 1 chain
precursor, an oligosaccharide characterized by a galactose (Gal) linked to an N-
acetylglucosamine (GIcNAc) via a 31,3-glycosidic bond (GalB1-3GIcNAc).[4][6] This Type 1
chain is a common backbone for several Lewis antigens.[4]

Enzymatic Reaction: The final and defining step in Lewis A biosynthesis is the addition of an L-
fucose residue to the Type 1 chain. This reaction is catalyzed by the enzyme galactoside 3(4)-
L-fucosyltransferase, also known as Fucosyltransferase 3 (FUT3) or the Lewis enzyme.[1][2][9]

The specific reaction is as follows:

Enzyme: Fucosyltransferase 3 (FUT3)
o Acceptor Substrate: Type 1 chain (GalB1-3GIcNAc-R)
e Donor Substrate: Guanosine diphosphate-fucose (GDP-Fucose)[9]

e Reaction: FUTS3 transfers a fucose molecule from GDP-fucose to the C-4 position of the N-
acetylglucosamine (GIcNAc) residue on the Type 1 chain.[9]

o Linkage Formed: This creates an a(1,4)-fucosyl linkage.[9][10]
e Product: Lewis A trisaccharide [GalB1-3(Fucal-4)GIcNAc-R].

FUTS3 is a key enzyme in the Lewis blood group system and possesses dual specificity, as it
can also catalyze the formation of an a(1,3) linkage to Type 2 chains (Gal31-4GIcNAc) to form
the Lewis X antigen.[2][11] Howeuver, it preferentially fucosylates the Type 1 chain to synthesize
Lewis A.[6][12] The synthesis occurs in the trans-Golgi network.[7][8]

Regulation of Lewis A Expression

The expression of the Lewis A antigen is primarily controlled at the genetic level by the FUT3
(Lewis) gene located on chromosome 19.[1][2] The presence of at least one functional FUT3
allele (Le) is necessary for the synthesis of the FUT3 enzyme and, consequently, the Lewis A
antigen.[1][2] Individuals who are homozygous for a non-functional allele (le/le) lack the active
FUT3 enzyme and cannot produce Lewis A antigen.[8]
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The expression of Lewis A is also interconnected with the Secretor system, controlled by the
FUT2 gene. Individuals with a functional FUT3 gene but who are non-secretors (sese) will
express the Le(a+b-) phenotype.[1] In individuals who are secretors (possessing a functional
FUT2 gene), the FUT2 enzyme adds a fucose to the precursor chain, which is then further
modified by FUT3 to form the Lewis B antigen, often leading to a Le(a-b+) phenotype because
the precursor is efficiently converted.[1]

Transcriptional regulation of the FUT3 gene involves a promoter region that lacks typical TATA
and CAAT boxes but contains binding sites for various transcription factors.[5] Regulatory
elements that enhance or suppress gene activity have been identified, and the level of FUT3
promoter activity has been shown to correlate with the expression of sialyl-Lewis A (a related
antigen) in colon carcinoma cell lines.[5] Further research has identified various transcription
factors, RNA binding proteins, and microRNAs that may regulate FUT2 and FUT3 expression.
[13]

Data Presentation

The core components and characteristics of the Lewis A biosynthesis pathway are summarized
below.
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Component Description

Product Lewis A Trisaccharide
Structure GalpB1-3(Fucal-4)GIcNAc-R
Enzyme Fucosyltransferase 3 (FUT3)

Enzyme Aliases

Lewis enzyme, Galactoside 3(4)-L-
fucosyltransferase, FucT-lll, CD174[2][14]

Gene

FUT3 (Lewis gene)[1][2]

Chromosome Locus

19p13.3[2]

Cellular Location

Golgi Apparatus[7][8]

Acceptor Substrate

Type 1 chain precursor (GalB1-3GIcNAc-R)[4][6]

Donor Substrate

GDP-L-fucose[9]

Linkage Formed

a(1,4)-fucosyl linkage[9]

Kinetic Parameter (KM)

1 mM for B-D-Gal-(1->3)-B-D-GIcNAc-O-CH28-
COOCH3[12]

Experimental Protocols

Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of al,4-fucosyltransferase (FUT3)

using a fluorescently labeled acceptor substrate and analysis by high-performance liquid

chromatography (HPLC). This method is adapted from established protocols for

fucosyltransferase assays.[11][15]

Objective: To quantify the enzymatic transfer of fucose from GDP-fucose to a Type 1 acceptor

substrate.

Materials:

e Enzyme Source: Cell extracts from cells expressing FUT3 (e.g., transfected HEK293T or

COS-1 cells) or purified recombinant FUT3 enzyme.[11]
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Buffer: 1 M Sodium Cacodylate, pH 6.8.[11]
Cofactor: 250 mM MnCI2.[11]
Donor Substrate: 75 pM GDP-fucose.[11]

Acceptor Substrate: 0.5 mM Pyridylaminated (PA)-lacto-N-tetraose (LNT-PA; Galp1-
3GIcNACB1-3GalB1-4Glc-PA).[11]

Reaction Stop Solution: Cold water or EDTA solution.

HPLC System: With a reverse-phase column (e.g., TSK-gel ODS-80TS) and fluorescence
detector.[11][15]

Elution Buffer: 20 mM ammonium acetate, pH 4.0.[11]
Methodology:

o Enzyme Preparation: a. Solubilize FUT3-expressing cells in a buffer containing 20 mM
HEPES (pH 7.4) and 0.1% Triton X-100 using sonication.[11] b. Centrifuge the lysate at 600
xg for 5 minutes at 4°C to pellet debris.[11] c. Collect the supernatant, which serves as the
enzyme source.[11]

Enzymatic Reaction Setup (per reaction): a. In a microcentrifuge tube, prepare the reaction
mixture:

o

1 pL of 1 M Sodium Cacodylate (pH 6.8)

1 pL of 250 mM MnCI2

1 pL of 75 pM GDP-fucose

1 pL of 0.5 mM LNT-PA (acceptor substrate)

Enzyme source (e.g., 1-5 pL of cell extract)

Nuclease-free water to a final volume of 10 pL. b. Gently mix the components.

o

o

o

o

o

Incubation: a. Incubate the reaction mixture at 37°C for 2 hours.[11]

Reaction Termination: a. Stop the reaction by boiling for 3 minutes or by adding 90 L of cold
water. b. Centrifuge at 20,000 xg for 5 minutes at 4°C.[11]
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» HPLC Analysis: a. Inject 10 pL of the supernatant onto the HPLC system.[11] b. Elute the
products using 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.[11] c.
Monitor the eluate with a fluorescence detector. The fucosylated product will have a different
retention time than the unreacted LNT-PA substrate. d. Quantify the product peak area to
determine enzyme activity.

Glycan Structural Analysis

Confirming the synthesis and structure of Lewis A requires specialized analytical techniques.
Mass spectrometry is the most definitive method for identifying glycan structures.[16]

Objective: To verify the mass and fragmentation pattern of the synthesized Lewis A
trisaccharide.

Methodology Overview:

e Glycan Release: N-linked glycans can be released from glycoproteins enzymatically using
Peptide-N-glycosidase F (PNGase F).[17] Glycans from glycosphingolipids can be isolated
using chromatographic techniques.[18]

 Purification and Derivatization: a. Released glycans are purified using methods like
hydrophilic interaction liquid chromatography (HILIC).[19] b. For improved mass
spectrometry analysis, glycans are often derivatized. Common methods include
permethylation (to enhance ionization) or fluorescent labeling (e.g., with 2-aminobenzamide,
2-AB) for HPLC separation and detection.[17][18][19]

e Mass Spectrometry (MS) Analysis: a. MALDI-TOF-MS: Matrix-assisted laser
desorption/ionization time-of-flight MS is a high-throughput technique used for rapid profiling
of glycan masses.[19] It provides the molecular weight of the glycan, which can be compared
to the theoretical mass of the Lewis A structure. b. ESI-MS: Electrospray ionization MS, often
coupled with liquid chromatography (LC-MS), provides high sensitivity and is suitable for
detailed structural characterization.[19]

e Tandem MS (MS/MS): a. To confirm the sequence and linkage of the monosaccharides,
tandem mass spectrometry is employed.[19] b. The purified glycan is fragmented within the
mass spectrometer, and the resulting fragmentation pattern provides detailed structural
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information, allowing for the differentiation of isomers and confirmation of the a(1,4) fucose
linkage.[19]

Mandatory Visualizations
Biosynthesis of Lewis A Trisaccharide
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Caption: The enzymatic synthesis of Lewis A trisaccharide from its Type 1 precursor by
FUT3.

Experimental Workflow for FUT3 Activity Assay
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Caption: A generalized workflow for determining FUT3 enzyme activity using an HPLC-based

assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lewis antigen system - Wikipedia [en.wikipedia.org]
2. Fucosyltransferase 3 - Wikipedia [en.wikipedia.org]

3. FUT3 fucosyltransferase 3 (Lewis blood group) [Homo sapiens (human)] - Gene - NCBI
[ncbi.nim.nih.gov]

4. Frontiers | Synthesis of Type-l and Type-ll LacNAc-Repeating Oligosaccharides as the
Backbones of Tumor-Associated Lewis Antigens [frontiersin.org]

5. Promoter analysis of the human alphal,3/4-fucosyltransferase gene (FUT Ill) - PubMed
[pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]
7. uniprot.org [uniprot.org]

8. Genetic evidence for the Lewis enzyme, which synthesizes type-1 Lewis antigens in colon
tissue, and intracellular localization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
10. academic.oup.com [academic.oup.com]

11. Enzyme assay of al,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv?2) -
NCBI Bookshelf [nchi.nlm.nih.gov]

12. uniprot.org [uniprot.org]

13. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review
Supplemented with Computational Analysis - PubMed [pubmed.ncbi.nim.nih.gov]

14. genecards.org [genecards.org]

15. An assay for a 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a
reaction product with fluorescence detection - PubMed [pubmed.ncbi.nim.nih.gov]

16. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nim.nih.gov]

17. Glycan analysis of therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1139678?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Lewis_antigen_system
https://en.wikipedia.org/wiki/Fucosyltransferase_3
https://www.ncbi.nlm.nih.gov/gene/2525
https://www.ncbi.nlm.nih.gov/gene/2525
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.858894/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.858894/full
https://pubmed.ncbi.nlm.nih.gov/16199102/
https://pubmed.ncbi.nlm.nih.gov/16199102/
https://www.researchgate.net/figure/Formation-of-ABO-and-Lewis-antigens-from-the-Type-1-and-Type-2-chain-precursors-by_fig3_282451801
https://www.uniprot.org/uniprotkb/P22083/entry
https://pubmed.ncbi.nlm.nih.gov/8542588/
https://pubmed.ncbi.nlm.nih.gov/8542588/
https://www.creative-biolabs.com/anti-glycan-antibodies/lewis-antigen-introduction.htm
https://academic.oup.com/mbe/article/19/6/815/1094690
https://www.ncbi.nlm.nih.gov/books/NBK593922/?report=reader
https://www.ncbi.nlm.nih.gov/books/NBK593922/?report=reader
https://www.uniprot.org/uniprotkb/P21217/entry
https://pubmed.ncbi.nlm.nih.gov/39135855/
https://pubmed.ncbi.nlm.nih.gov/39135855/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=FUT3
https://pubmed.ncbi.nlm.nih.gov/23765673/
https://pubmed.ncbi.nlm.nih.gov/23765673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9339253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4966609/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 18. Methods for Glycan Separation and Structural Analysis - Creative Proteomics [creative-
proteomics.com]

e 19. aspariaglycomics.com [aspariaglycomics.com]

 To cite this document: BenchChem. [Biosynthesis pathway of Lewis A trisaccharide in
mammalian cells.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139678#biosynthesis-pathway-of-lewis-a-
trisaccharide-in-mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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